molecular formula C21H23N3O2 B4360952 1-[(2,4-dimethylphenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4360952
M. Wt: 349.4 g/mol
InChI Key: ZWZQASOANVRRNT-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are widely distributed in the central nervous system and play a crucial role in regulating neuronal excitability and neurotransmitter release. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dimethylphenol with chloromethyl methyl ether to form 2,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with 4-ethylphenylhydrazine to form the corresponding hydrazone, which is cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole with ethyl chloroformate to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-[(2,4-dimethylphenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Neurology: Studied for its potential use in treating neurological disorders such as Parkinson’s disease, epilepsy, and ischemic stroke.

    Psychiatry: Investigated for its anxiolytic, antidepressant, and antinociceptive effects.

    Cognitive Function: Shown to improve cognitive function in animal models of Alzheimer’s disease.

    Pharmacology: Used as a tool to study the role of adenosine A1 receptors in various physiological and pathological processes.

Mechanism of Action

The compound acts as a selective antagonist of adenosine A1 receptors, which are G protein-coupled receptors that inhibit adenylate cyclase and decrease intracellular cAMP levels. By blocking the binding of adenosine to its receptor, the compound prevents the downstream signaling cascade, resulting in increased neuronal excitability and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

1-[(2,4-dimethylphenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its high selectivity for adenosine A1 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. Its potential therapeutic applications in neurological and psychiatric disorders further highlight its significance .

Properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(4-ethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-17-6-8-18(9-7-17)22-21(25)19-11-12-24(23-19)14-26-20-10-5-15(2)13-16(20)3/h5-13H,4,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZQASOANVRRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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